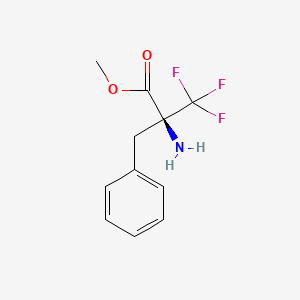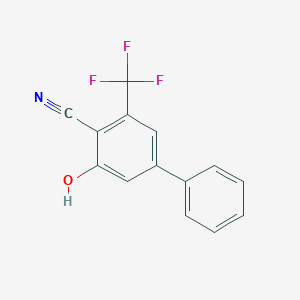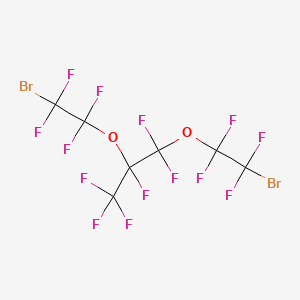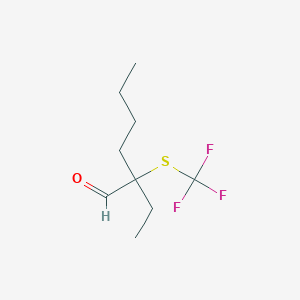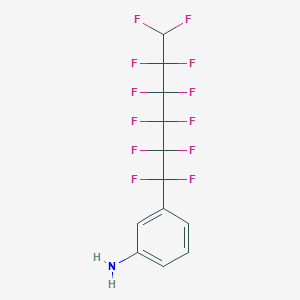![molecular formula C8Br2F16O2 B6342541 Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97% CAS No. 1262415-13-3](/img/structure/B6342541.png)
Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97% (PFB-97%) is a fluorinated compound that has recently been gaining attention for its potential applications in scientific research. PFB-97% is a stable, non-toxic compound that is easily synthesized and has a wide range of applications. It has been used in a variety of studies, ranging from basic research to drug development, and is gaining attention as a potential tool in the development of new drugs.
Aplicaciones Científicas De Investigación
PFB-97% has been used in a variety of scientific research applications. It has been used to study the effects of hydrophobicity on the activity of enzymes, as well as the effects of perfluorinated compounds on the structure and function of proteins. It has also been used to study the effects of perfluorinated compounds on the properties of lipids and membranes. In addition, PFB-97% has been used to study the effects of perfluorinated compounds on the activity of enzymes involved in drug metabolism.
Mecanismo De Acción
The mechanism of action of PFB-97% is not fully understood. However, it is believed that the compound acts as a surfactant, which means that it reduces the surface tension of aqueous solutions. This allows PFB-97% to interact with proteins, lipids, and other molecules in aqueous solutions, which in turn affects their structure and function.
Biochemical and Physiological Effects
PFB-97% has been shown to affect the structure and function of proteins and lipids in aqueous solutions. It has also been shown to affect the activity of enzymes involved in drug metabolism. In addition, PFB-97% has been shown to have an effect on the activity of the immune system, although the exact mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PFB-97% has several advantages for laboratory experiments. It is a stable, non-toxic compound that is easily synthesized and has a wide range of applications. It is also relatively inexpensive and can be used in a variety of experiments. However, PFB-97% does have some limitations. It is not very soluble in water, so it can be difficult to use in experiments that require a higher concentration of the compound. In addition, it can be difficult to control the concentration of PFB-97% in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for PFB-97%. One potential direction is to investigate its potential applications in drug development. PFB-97% has been shown to affect the activity of enzymes involved in drug metabolism, so it could potentially be used to optimize the activity of drugs. In addition, PFB-97% could be used to study the effects of hydrophobicity on the activity of proteins and enzymes, as well as the effects of perfluorinated compounds on the structure and function of proteins. Finally, PFB-97% could be used to study the effects of perfluorinated compounds on the properties of lipids and membranes.
Métodos De Síntesis
PFB-97% is synthesized using a two-step process. The first step involves the reaction of 2-bromoethoxybutane with a perfluorinated acid in an aqueous medium. The second step involves the reaction of the resulting product with a base to form the desired compound. The synthesis of PFB-97% is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
2,3-bis(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,4,4,4-octafluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Br2F16O2/c9-3(13,14)7(23,24)27-1(11,5(17,18)19)2(12,6(20,21)22)28-8(25,26)4(10,15)16 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAPGWUJQRMDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br2F16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



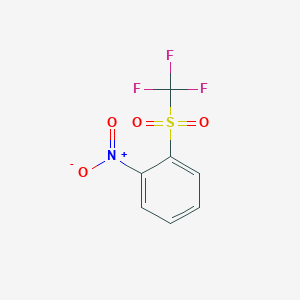

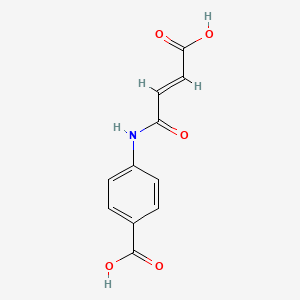
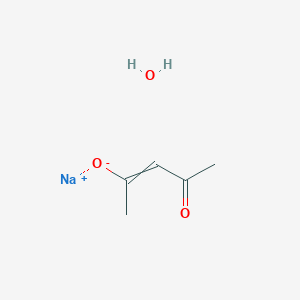
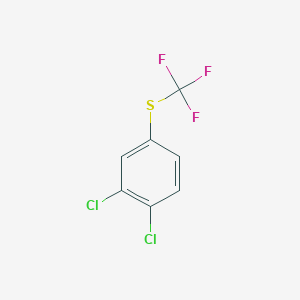
![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)
